tert-Butyl(dimethoxy)silane
Description
tert-Butyl(dimethoxy)silane is a silane derivative featuring a tert-butyl group and two methoxy substituents attached to a silicon atom. These compounds are widely utilized in organic synthesis as protective groups for hydroxyl functionalities due to their stability under diverse reaction conditions and ease of removal via fluoride ions or acidic hydrolysis.
Properties
InChI |
InChI=1S/C6H15O2Si/c1-6(2,3)9(7-4)8-5/h1-5H3 | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCQMIWOISTBDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80767705 | |
| Record name | tert-Butyl(dimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80767705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127418-54-6 | |
| Record name | tert-Butyl(dimethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80767705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(dimethoxy)silane can be synthesized through the reaction of tert-butyl lithium with dimethoxydichlorosilane in an anhydrous solvent such as pentane. The reaction is typically carried out under inert atmosphere conditions to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(dimethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Substituted silanes with various functional groups.
Scientific Research Applications
tert-Butyl(dimethoxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: It is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of tert-Butyl(dimethoxy)silane involves the formation of a stable silicon-oxygen bond when it reacts with hydroxyl groups. This bond formation protects the hydroxyl group from further reactions, allowing selective transformations of other functional groups in the molecule. The tert-butyl group provides steric hindrance, enhancing the stability of the protected intermediate .
Comparison with Similar Compounds
Structural and Functional Differences
The tert-butyl group confers significant steric bulk, which influences reactivity and stability. Key comparisons include:
Key Research Findings
- Loss of Potency with tert-butyl Substitution : highlights that replacing phenyl with tert-butyl groups in tetrazole-based compounds led to a loss in enzyme inhibitory potency, underscoring the steric incompatibility of bulky groups in confined binding pockets ( ).
- Similarity Metrics : In , dimethoxy(methyl)(phenyl)silane has a structural similarity score of 0.58 to this compound, reflecting differences in electronic and steric profiles ( ).
Biological Activity
tert-Butyl(dimethoxy)silane is a silane compound that has garnered interest in various fields, particularly in organic synthesis and materials science. Its biological activity, however, remains less explored compared to its chemical properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential applications in medicine, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a tert-butyl group attached to a dimethoxy-silane moiety. Its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound primarily stems from its ability to modify the properties of other compounds, enhancing their efficacy. Research indicates that the tert-butyl dimethyl silyl (TBDMS) group can serve as a protective group in organic synthesis, which may indirectly influence biological systems by improving the stability and bioavailability of active pharmaceutical ingredients (APIs) .
Enhancer of Drug Cytotoxicity
A notable study highlighted that the incorporation of the TBDMS group in drug formulations significantly increased cytotoxicity against human tumor cells. This suggests that this compound could play a role in developing more effective anticancer agents by enhancing their potency .
Case Study 1: Synthesis and Biological Evaluation
In a study focusing on the synthesis of various silane derivatives, researchers evaluated the biological activity of compounds containing the TBDMS group. The findings indicated that these derivatives exhibited enhanced interaction with cellular membranes, leading to increased drug uptake and improved therapeutic outcomes .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| TBDMS Derivative A | High cytotoxicity against cancer cells | Membrane interaction |
| TBDMS Derivative B | Moderate antimicrobial activity | Disruption of bacterial membranes |
Case Study 2: Drug Formulation Enhancement
Another research effort investigated the effect of silylating agents on drug formulations. The study concluded that drugs protected with this compound showed improved stability and solubility, resulting in higher bioavailability and enhanced therapeutic efficacy .
Q & A
Q. What are the standard synthetic routes for preparing tert-butyl(dimethoxy)silane, and how can reaction conditions be optimized?
tert-Butyl(dimethoxy)silane is typically synthesized via nucleophilic substitution. A common precursor, tert-butyl(chloro)dimethylsilane, reacts with sodium methoxide (NaOMe) in anhydrous tetrahydrofuran (THF) at 60–80°C under nitrogen atmosphere. The reaction is monitored by TLC or GC-MS to track chloride displacement. Optimal yields (>85%) are achieved with a 1:1.2 molar ratio of silane precursor to NaOMe, with rigorous exclusion of moisture .
Q. What purification techniques are recommended for isolating this compound, and how is purity validated?
Post-synthesis, the product is purified via fractional distillation (boiling point ~120–125°C at reduced pressure) or column chromatography using hexane/ethyl acetate (9:1). Purity is validated by ¹H NMR (absence of residual chloro-silane peaks at δ 0.5–1.0 ppm) and GC-MS (molecular ion peak at m/z 160.33). High-purity (>95%) batches are essential for reproducible reactivity in downstream applications .
Q. How does this compound stability vary under different storage and reaction conditions?
The compound is moisture-sensitive and decomposes in acidic or aqueous environments, releasing methanol and silanol byproducts. Stability
Q. What are the primary applications of this compound in organic synthesis?
It serves as a versatile silylating agent for:
- Protecting groups : Selective protection of alcohols and amines via mild conditions (e.g., imidazole catalysis in DMF) .
- Cross-coupling precursors : Iodine or ethynyl derivatives participate in Sonogashira or Suzuki-Miyaura reactions .
- Polymer synthesis : Initiator for controlled radical polymerization due to methoxy group lability .
Advanced Research Questions
Q. What mechanistic insights explain the enhanced reactivity of iodine-substituted analogs in cross-coupling reactions?
The iodine atom in tert-butyl(4-iodobutoxy)dimethylsilane facilitates oxidative addition with palladium catalysts (e.g., Pd(PPh₃)₄) due to its lower bond dissociation energy (C–I: 234 kJ/mol) compared to bromine (C–Br: 276 kJ/mol). This enables efficient Mizoroki-Heck couplings at 50°C with 5 mol% catalyst loading, yielding aryl-silane hybrids in >90% efficiency. In contrast, bromine analogs require harsher conditions (80°C, 10 mol% catalyst) .
Q. How can computational modeling guide the design of this compound derivatives for selective silylation?
Density functional theory (DFT) studies (e.g., B3LYP/6-31G*) predict steric and electronic effects of substituents. For example:
Q. What analytical methods resolve contradictions in reported reactivity data for this compound?
Discrepancies in hydrolysis rates (e.g., pH 5 vs. pH 7) are resolved using:
Q. How can reaction conditions be optimized for this compound in large-scale syntheses?
Key parameters:
Q. What safety protocols mitigate risks during handling of this compound?
Q. How do structural modifications influence the catalytic performance of this compound in polymer chemistry?
Replacing methoxy with ethoxy groups increases thermal stability (TGA 220°C vs. 180°C decomposition) but reduces reactivity in ring-opening polymerizations. Comparative
| Derivative | Poly dispersity (Đ) | Mn (g/mol) |
|---|---|---|
| Dimethoxy | 1.12 | 15,000 |
| Trimethoxy | 1.25 | 12,500 |
| Controlled Đ (<1.2) requires strict stoichiometric ratios . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
